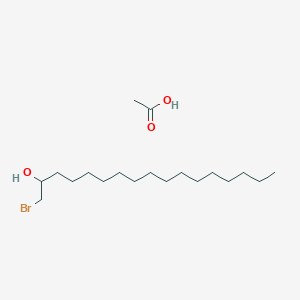
Acetic acid;1-bromoheptadecan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;1-bromoheptadecan-2-ol is a compound that combines the properties of acetic acid and 1-bromoheptadecan-2-ol Acetic acid is a well-known carboxylic acid with a pungent odor and is commonly used in various industrial and household applications 1-bromoheptadecan-2-ol is an organic compound that contains a bromine atom and a hydroxyl group attached to a long carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-bromoheptadecan-2-ol can be achieved through several methods. One common approach involves the reaction of 1-heptadecanol with bromine to form 1-bromoheptadecan-2-ol. This reaction typically requires the presence of a solvent such as carbon tetrachloride and is carried out under controlled conditions to ensure the selective bromination of the alcohol group .
Another method involves the esterification of 1-bromoheptadecan-2-ol with acetic acid. This reaction is catalyzed by a strong acid, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion . The resulting product is this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;1-bromoheptadecan-2-ol can undergo various chemical reactions, including:
Reduction: The bromine atom can be reduced to form the corresponding alkane.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, to form different derivatives.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide or ammonia, carried out under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Acetic acid;1-bromoheptadecan-2-ol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of acetic acid;1-bromoheptadecan-2-ol involves its interaction with molecular targets and pathways in biological systems. The bromine atom and hydroxyl group play key roles in its reactivity and interactions. For example, the compound can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins and nucleic acids . This can lead to changes in the structure and function of these biomolecules, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-bromoheptadecan-2-ol: Shares the bromine and hydroxyl functional groups but lacks the acetic acid component.
Acetic acid: A simple carboxylic acid without the long carbon chain and bromine atom.
1-heptadecanol: Contains the long carbon chain and hydroxyl group but lacks the bromine atom and acetic acid component.
Uniqueness
Acetic acid;1-bromoheptadecan-2-ol is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
90012-72-9 |
|---|---|
Molekularformel |
C19H39BrO3 |
Molekulargewicht |
395.4 g/mol |
IUPAC-Name |
acetic acid;1-bromoheptadecan-2-ol |
InChI |
InChI=1S/C17H35BrO.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19)16-18;1-2(3)4/h17,19H,2-16H2,1H3;1H3,(H,3,4) |
InChI-Schlüssel |
YQCUUNIOCJXTPG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(CBr)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


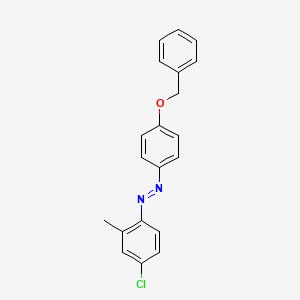
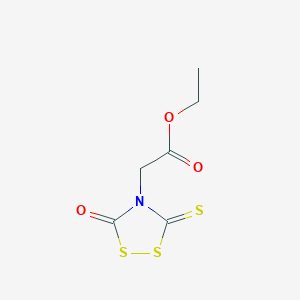
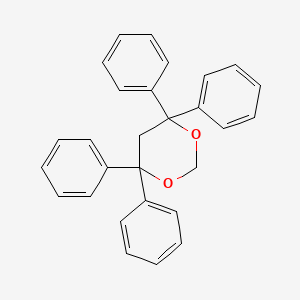
![Phenyl(2-phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)methanone](/img/structure/B14395845.png)
![N-[2-(Diethylamino)ethyl]-N-ethyl-N'-phenylurea](/img/structure/B14395848.png)

![2-Methyl-1-[(propan-2-yl)phosphanyl]propan-1-imine](/img/structure/B14395855.png)
![N,N'-[(Methylazanediyl)di(propane-3,1-diyl)]dimethanesulfonamide](/img/structure/B14395862.png)
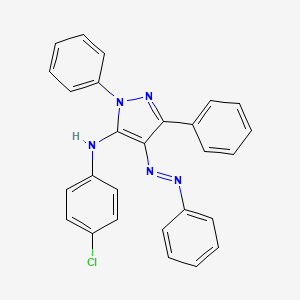
![Methyl 3-[benzoyl(2-cyanophenyl)amino]-4-chlorobenzoate](/img/structure/B14395870.png)
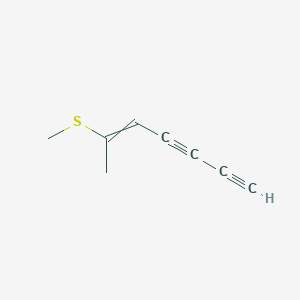
![N-({4-[(7H-Purin-6-yl)sulfanyl]butyl}carbamoyl)-L-phenylalanine](/img/structure/B14395883.png)
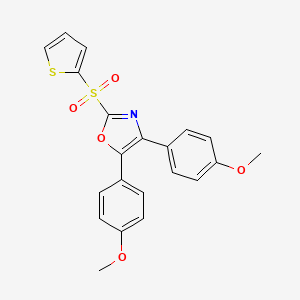
![N'-[3-(1-Chloroethyl)phenyl]-N,N-dimethylurea](/img/structure/B14395893.png)
